3-(Piperidin-3-yl)pyridine hydrochloride
Description
3-(Piperidin-3-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring directly linked to a piperidine moiety at the 3-position, with hydrochloric acid as a counterion. Structural confirmation would rely on techniques such as $ ^1H $ NMR and ESI-MS, as demonstrated for related compounds in .
This compound’s piperidine-pyridine core is structurally versatile, making it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or ion channels due to the basicity of the piperidine nitrogen .
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H |
InChI Key |
XXDTZOYEPACWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. These methods utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-(Piperidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility: Minor modifications (e.g., fluorine substitution, trifluoromethyl groups) significantly alter bioactivity and physicochemical properties .
- Salt Forms : Hydrochloride and dihydrochloride salts enhance solubility and crystallinity, critical for pharmaceutical formulation .
- Therapeutic Diversity : The piperidinyl-pyridine scaffold is adaptable to multiple drug classes, including antihypertensives, NSAIDs, and CNS-targeting agents .
Biological Activity
3-(Piperidin-3-yl)pyridine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realm of cardiovascular and neuropharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{16}ClN_2 and a molecular weight of approximately 226.7 g/mol. The compound features a piperidine ring substituted at the 3-position with a pyridine moiety, typically presented as a hydrochloride to enhance solubility in aqueous solutions.
Research indicates that this compound functions primarily as an inhibitor of enzymes involved in the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation. Specifically, it inhibits renin , an enzyme that catalyzes the first step in the RAS pathway, thereby potentially aiding in the management of hypertension.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(Piperidin-4-yl)pyridine | Piperidine derivative | Different renin inhibition profile |
| N-(Piperidin-4-yl)pyrimidine | Pyrimidine derivative | Renin inhibitor with distinct properties |
| Piperidin-3-carbonyl-pyrimidine | Carbonyl-substituted | Varies in pharmacological effects |
| 3-(Piperidin-2-yl)pyridine | Piperidine derivative | Unique biological properties |
The unique arrangement of functional groups in this compound contributes to its specific efficacy as a renin inhibitor compared to structurally similar compounds.
Cardiovascular Effects
The inhibition of renin by this compound suggests its potential use in treating hypertension and related cardiovascular conditions. Studies have shown that compounds with similar structures can effectively modulate neurotransmitter systems, indicating additional applications in neuropharmacology.
Neuropharmacological Potential
In addition to its cardiovascular effects, there is emerging evidence that this compound may influence neurotransmitter systems. This opens avenues for exploring its use in treating neurological disorders, although further research is necessary to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibits renin activity, leading to decreased blood pressure in animal models. The results indicated significant reductions in systolic and diastolic blood pressure when administered at varying dosages.
- Neurotransmitter Modulation : Another research highlighted its potential role as a modulator of glutamate receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 3-(Piperidin-3-yl)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves nucleophilic substitution between pyridine derivatives and piperidine precursors. For example, 3-chloropyridine can react with piperidine-3-yl derivatives in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the target compound. Hydrochloric acid is then used to isolate the hydrochloride salt. Reaction parameters such as temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents significantly impact yield. Pilot-scale optimization via controlled addition of reagents and inert atmosphere conditions can reduce side reactions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Maintain at 2–8°C in a dry environment to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust or aerosols .
- Ventilation : Ensure fume hoods are operational during handling to minimize airborne exposure .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers ensure compound purity during synthesis, and what analytical techniques are recommended for verification?
- Methodological Answer :
- Purification : Column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures can isolate the product.
- Analysis :
- HPLC : Monitor for impurities like unreacted starting materials or side products (e.g., sulfoxides or dehalogenated byproducts) .
- NMR : Confirm structural integrity via characteristic proton signals (e.g., piperidine ring protons at δ 1.5–2.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Note: Existing data gaps require empirical determination .
- Solubility : Perform shake-flask experiments in water, DMSO, or ethanol, followed by UV-Vis spectrophotometry to quantify saturation .
Q. How should researchers design stability studies to assess the compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .
- Light Sensitivity : Use photostability chambers (ICH Q1B) to evaluate UV-induced degradation .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to favor nucleophilic attack over elimination pathways.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
Q. How do structural modifications to the piperidine or pyridine rings affect the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Rational Design : Substitute piperidine with bulkier groups (e.g., 4-methylpiperidine) to enhance hydrophobic interactions with target receptors.
- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR models) for derivatives with varied substituents .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize substituent positions .
Q. What are the challenges in resolving discrepancies in reported thermal stability data, and how can advanced techniques address them?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to distinguish decomposition from solvent evaporation.
- Dynamic DSC : Analyze glass transitions or polymorphic changes under non-isothermal conditions .
- Cross-Validation : Compare results with analogous compounds (e.g., 3-(3-Chlorophenyl)piperidine derivatives) to identify trends .
Q. How can researchers assess the compound’s reactivity with incompatible materials during formulation development?
- Methodological Answer :
- Compatibility Screening : Co-incubate with excipients (e.g., lactose, magnesium stearate) at 25°C/60% RH and monitor degradation via LC-MS .
- Stress Testing : Exclude oxidizing agents (e.g., peroxides) or strong bases, which may induce hydrolysis or dimerization .
Q. What methodological approaches are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 knockout libraries to identify binding partners.
- Metabolomics : Profile cellular metabolite changes via LC-MS/MS after exposure to the compound .
- In Vivo Imaging : Employ PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
